

Spectroscopic Data Guide: 3-Hydroxy-3-Methylazepane Derivatives

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Compound of Interest

Compound Name: *Benzyl 3-hydroxy-3-methylazepane-1-carboxylate*

CAS No.: *1801454-25-0*

Cat. No.: *B1447275*

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Introduction & Structural Significance

The 3-hydroxy-3-methylazepane scaffold represents a privileged structural motif in medicinal chemistry, offering a 7-membered saturated nitrogen heterocycle with a defined quaternary stereocenter. Unlike the more common piperidine (6-membered) or pyrrolidine (5-membered) analogs, the azepane ring introduces unique conformational flexibility and spatial vectors for drug-target interactions.

This guide focuses on the characterization of the N-Boc protected derivative (tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate), as the free amine is rarely isolated in its neutral form due to polarity and stability concerns.

Key Structural Features[1][2][3][4]

- **Quaternary Center (C3):** The geminal methyl and hydroxyl groups at position 3 eliminate the methine proton, simplifying the local NMR environment but creating a chiral center.[1]
- **N-Boc Rotamers:** The carbamate protecting group induces restricted rotation around the N-CO bond, often resulting in rotameric mixtures (approx. 1:1 to 3:1 ratio) visible in NMR at ambient temperature.

- Ring Conformation: The azepane ring typically exists in a dynamic equilibrium between twist-chair and twist-boat conformations, complicating coupling constant (J -value) analysis.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The primary tool for structural validation.[1] Due to the N-Boc group, spectra should ideally be acquired at elevated temperature (e.g., 323 K or 50 °C) to coalesce rotameric signals, or analyzed as a mixture of rotamers at 298 K.

Expected

^1H NMR Data (400 MHz, CDCl₃)

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Note: Chemical shifts are representative estimates for the N-Boc derivative.

Proton Assignment	Shift (ppm)	Multiplicity	Integration	Structural Insight
C(3)-CH	1.20 – 1.28	Singlet (s)	3H	Methyl group on quaternary carbon. Diagnostic sharp singlet.
Boc-CH	1.45	Singlet (s)	9H	Characteristic t-butyl signal. May appear as two peaks due to rotamers.
C(4/5/6)-H	1.50 – 1.90	Multiplet (m)	6H	Ring methylene envelope.[1] Complex due to flexibility.[1]
C(2)-H	3.10 – 3.25	Doublet (d) / m	1H	Diastereotopic proton adjacent to N and quaternary C3.
C(2)-H	3.40 – 3.55	Doublet (d) / m	1H	Diastereotopic partner. Large geminal coupling (Hz).[1]
C(7)-H	3.30 – 3.60	Multiplet (m)	2H	Methylene adjacent to N, typically deshielded.
-OH	1.80 – 2.50	Broad (br s)	1H	Exchangeable. Disappears with D

O shake.

Expected

C NMR Data (100 MHz, CDCl

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- Carbonyl (C=O):

155.0 – 156.0 ppm (Boc carbamate).[1]

- Quaternary C-O (C3):

72.0 – 74.0 ppm (Diagnostic signal for tertiary alcohol).[1]

- C-N Methylenes (C2, C7):

55.0 – 60.0 ppm (C2 is often distinct due to adjacent quaternary center).[1]

- Ring Methylenes (C4, C5, C6):

20.0 – 40.0 ppm.[1]

- Boc Quaternary:

79.0 – 80.0 ppm.[1]

- Methyl Groups:

28.4 ppm (Boc),

25.0 – 28.0 ppm (C3-Me).

Mass Spectrometry (HRMS)[3]

- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

- Molecular Formula: C

H

NO

[1]

- Exact Mass: 229.1678[1]
- Key Fragments:
 - : 230.1751[1]
 - : 252.1570[1]
 - : 130.1230 (Loss of Boc group, common in-source fragmentation).
 - : 174.1125

Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3300 – 3450 cm
(Broad).
- C=O Stretch: 1660 – 1690 cm
(Carbamate, strong).
- C-H Stretch: 2920 – 2980 cm
(Aliphatic).

Experimental Protocols

Protocol A: NMR Sample Preparation for Rotamer Resolution

Objective: To simplify the NMR spectrum by coalescing rotameric signals caused by the N-Boc group.

- Solvent Selection: Use DMSO-

or Toluene-

for high-temperature studies (CDCl

boils at 61 °C, limiting range).

- Preparation: Dissolve 5–10 mg of the azepane derivative in 0.6 mL of DMSO-
.
- Acquisition:
 - Run a standard

H scan at 298 K (25 °C).[1]
 - Increase probe temperature to 353 K (80 °C). Allow 10 minutes for equilibration.
 - Re-acquire

H scan.[1]
 - Result: The split signals for the Boc group and ring protons should coalesce into sharp, averaged singlets/multiplets.

Protocol B: D O Exchange (Hydroxyl Confirmation)[3]

- Acquire a standard

H NMR spectrum in CDCl
.[1][2]
- Add 1–2 drops of Deuterium Oxide (D

O) directly to the NMR tube.[1]
- Shake vigorously for 30 seconds.
- Wait 5 minutes for phase separation (D

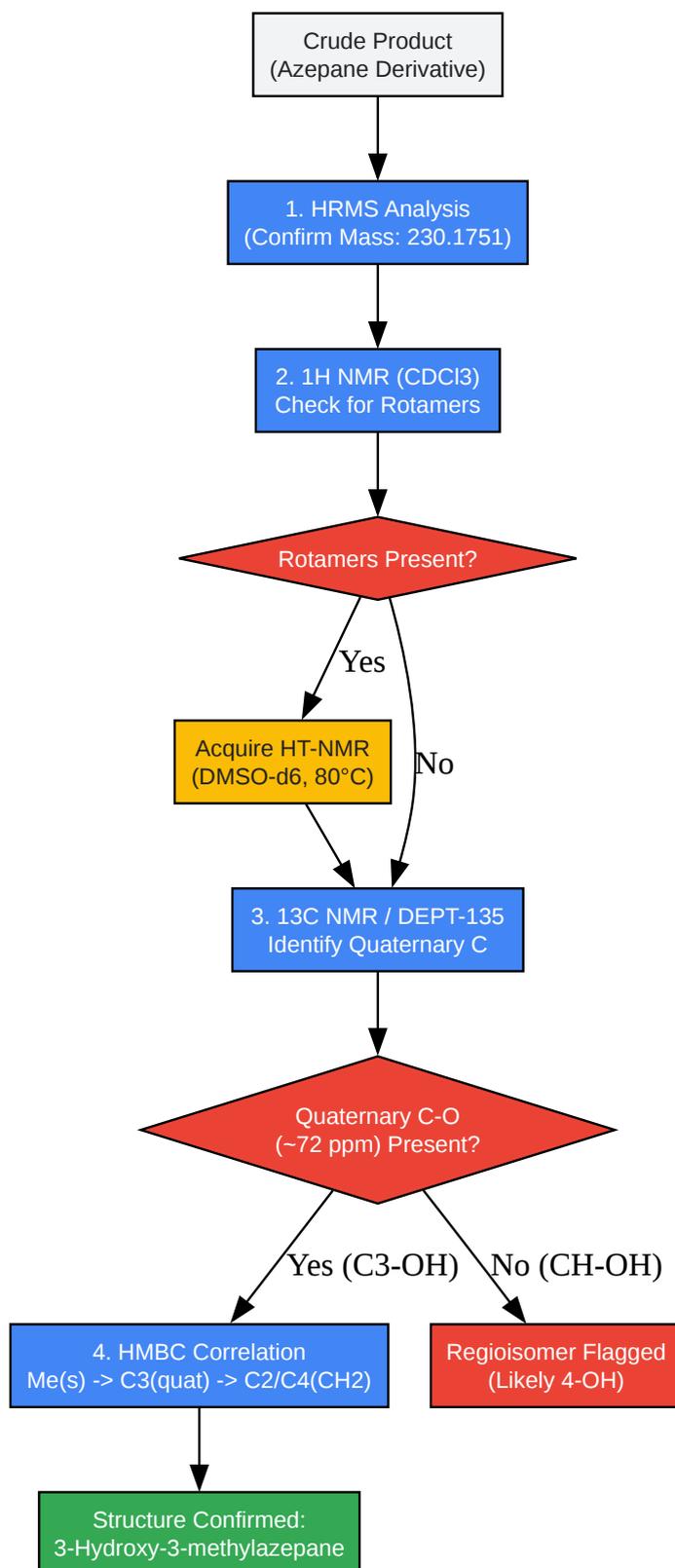
O floats on CDCl₃

, but exchange occurs at the interface).[1]

- Re-acquire the spectrum.[1]
- Result: The broad singlet assigned to the -OH group (approx. 1.8–2.5 ppm) will disappear or diminish significantly.[1]

Structural Elucidation Workflow (Graphviz)[3]

The following diagram outlines the logical flow for confirming the structure of 3-hydroxy-3-methylazepane, distinguishing it from regioisomers (e.g., 4-hydroxy).



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Caption: Logical workflow for the structural validation of 3-hydroxy-3-methylazepane derivatives using MS and 1D/2D NMR techniques.

References

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